1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole
Description
Rational Design Principles for Indole-Thiazole-Piperazine Hybrid Architectures
The structural blueprint of 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole demonstrates three key design principles:
Pharmacophore Complementarity :
- Indole moiety: Provides planar aromaticity for π-π stacking with neurotransmitter binding pockets (serotonin 5-HT~2A~, dopamine D~2~ receptors)
- Thiazole ring: Introduces metabolic stability through sulfur electronegativity while maintaining hydrogen-bonding capacity
- 4-Phenylpiperazine: Enhances solubility through basic nitrogen centers and directs CNS penetration via P-glycoprotein substrate avoidance
Spatial Optimization :
Molecular modeling studies reveal that the methylene bridge between thiazole and piperazine permits optimal torsion angles (θ = 112°–118°) for simultaneous engagement of orthosteric and allosteric binding sites in monoamine receptors .Electronic Synergy :
The conjugated π-system spanning indole and thiazole creates a dipole moment (μ = 2.1–2.4 D) that enhances interaction with polar residues in receptor transmembrane domains .
Table 1: Key Structural Contributions in Hybrid Design
| Moietiy | Electronic Contribution | Steric Contribution | Pharmacological Role |
|---|---|---|---|
| Indole | π-π donor (HOMO: -8.2 eV) | Planar aromatic surface (4.7 Ų) | Serotonergic affinity |
| Thiazole | σ-acceptor (LUMO: -1.3 eV) | Torsion flexibility (±15°) | Metabolic stabilization |
| Piperazine | H-bond donor (pK~a~: 7.1) | Chair conformation (ΔG = 2.8 kcal/mol) | CNS penetration enhancement |
Historical Evolution of Pharmacophore Combination Approaches for CNS-Targeted Compounds
The development of indole-thiazole-piperazine hybrids builds upon four decades of incremental pharmacophore optimization:
First Generation (1980s–1990s) :
Second Generation (2000s–2010s) :
Current Hybrid Paradigm (2020s–Present) :
Table 2: Milestones in Hybrid CNS Drug Development
| Era | Representative Scaffold | Advancement Achieved | Limitation Addressed |
|---|---|---|---|
| 1985–1999 | Indole-benzodiazepines | Initial anxiolytic activity (IC~50~ = 280 nM) | Sedative side effects |
| 2000–2019 | Thiazole-piperazines | Improved oral bioavailability (F = 67%) | Dopaminergic selectivity loss |
| 2020–Present | Indole-thiazole-piperazines | Target engagement specificity (K~i~ < 2 nM) | Off-target receptor activation |
Properties
IUPAC Name |
2-indol-1-yl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWEOMFSGLUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares the target compound with analogs from the provided evidence:
*Estimated based on molecular formulas.
Pharmacological Implications
- Target Compound vs. JNJ-42226314 (): JNJ-42226314’s fluorophenyl substitution enhances electronegativity and metabolic stability, whereas the target compound’s phenylpiperazine may favor dopamine D2/5-HT1A receptor interactions.
Target Compound vs. 5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole () :
Computational and Analytical Insights
- Molecular Docking : AutoDock4 () simulations suggest the phenylpiperazine group in the target compound forms stable hydrophobic interactions with serotonin receptors, outperforming pyrrolidine analogs.
- Wavefunction Analysis : Multiwfn () data indicate higher electron localization in the thiazole ring of the target compound compared to JNJ-42226314, implying stronger dipole interactions.
Biological Activity
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole is a complex organic compound characterized by its unique molecular structure, which consists of an indole ring, a thiazole moiety, and a phenylpiperazine group. Its molecular formula is and CAS number is 860650-03-9. This compound has garnered attention in pharmacological research due to its potential biological activities.
Structural Characteristics
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The proposed mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
- Antimicrobial Activity : It has been suggested that the compound can inhibit the growth of microorganisms by interfering with their metabolic pathways.
- Anticancer Potential : There is evidence indicating that it may induce apoptosis in cancer cells by activating specific signaling pathways .
Antiviral Activity
Research indicates that indole-based compounds can inhibit HIV-1 fusion by targeting the hydrophobic pocket of the transmembrane glycoprotein gp41. In structure-activity relationship studies, compounds similar to this compound have demonstrated significant binding affinity and efficacy against viral replication .
Antimicrobial Properties
In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The thiazole ring in the structure is particularly noted for enhancing this activity due to its electron-withdrawing properties, which may facilitate interactions with microbial enzymes.
Anticancer Effects
The compound has been investigated for its potential anticancer effects. For instance, it was found to induce cell cycle arrest and apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits HIV-1 fusion | |
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: HIV Fusion Inhibition
In a study focusing on indole derivatives, a specific analogue was shown to have an EC50 value of 0.2 μM against live virus replication. This highlights the potential of compounds like this compound in antiviral therapy .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of thiazole-containing compounds, revealing that those with structural similarities to this compound exhibited significant activity against multi-drug resistant bacterial strains. The study concluded that modifications to the thiazole ring could enhance efficacy further.
Q & A
Q. What are the optimal synthetic routes for 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Synthetic Routes :
- Thiazole Ring Formation : Start with a Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones. For example, coupling 5-(bromomethyl)thiazole intermediates with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Indole Functionalization : Introduce the indole moiety via Buchwald-Hartwig coupling or nucleophilic substitution, ensuring regioselectivity at the 2-position of the thiazole .
- Optimization Strategies :
- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reflux in ethanol aids in cyclization .
- Purification : Employ column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (DMF/water) to isolate high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- 1H/13C NMR :
- Thiazole protons : Look for singlet(s) near δ 7.5–8.5 ppm for the thiazole ring .
- Piperazine signals : Methylenic protons (N-CH₂-) appear as multiplets at δ 2.5–3.5 ppm .
- Indole NH : A broad singlet near δ 10–12 ppm confirms the indole NH .
- IR Spectroscopy : Stretching vibrations for C=N (thiazole) at ~1620 cm⁻¹ and N-H (indole) at ~3400 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₂₁H₂₁N₄S: MW 369.5 g/mol) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets, such as enzyme inhibition or receptor modulation?
Methodological Answer:
- Target Identification :
- Structural Analogs : Prioritize targets based on known activities of indole-thiazole derivatives (e.g., kinase inhibition, GPCR modulation) .
- Computational Docking : Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., EGFR, 5-HT receptors) to predict binding modes .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinases) .
- Receptor Binding : Use radioligand displacement assays (e.g., [³H]-LSD for serotonin receptors) to determine Ki values .
- Cellular Models : Validate activity in cancer cell lines (e.g., HepG2) using MTT assays, correlating results with docking predictions .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies involving similar indole-thiazole derivatives?
Methodological Answer:
- Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (e.g., residual solvents, byproducts) .
- Assay Standardization :
- Use consistent cell lines (e.g., ATCC-validated HepG2) and culture conditions (e.g., serum concentration, passage number) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
- Stereochemical Considerations : Confirm configuration (E/Z) of substituents via NOESY NMR or X-ray crystallography, as stereochemistry impacts binding .
Q. How can computational chemistry approaches, such as molecular docking or QSAR modeling, be integrated into the study of this compound's structure-activity relationships?
Methodological Answer:
- QSAR Modeling :
- Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors (e.g., using MOE or Schrödinger) to correlate with bioavailability .
- Training Sets : Curate data from analogs (e.g., IC₅₀ values against kinases) to build predictive models .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability and identify critical residues for mutagenesis studies .
- Validation : Cross-check computational predictions with experimental SAR data (e.g., modifying the phenylpiperazine group to alter potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
